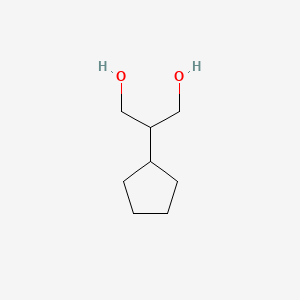

2-Cyclopentylpropane-1,3-diol

Description

2-Cyclopentylpropane-1,3-diol is a vicinal diol characterized by a cyclopentyl substituent on the central carbon of a propane-1,3-diol backbone. This structural motif confers unique physicochemical properties, including enhanced hydrophobicity compared to simpler alkyl-substituted diols (e.g., methyl or ethyl derivatives) due to the bulky cyclopentyl group. For instance, substituent size and polarity significantly influence solubility, volatility, and coordination chemistry, as demonstrated in studies of analogous compounds .

Properties

IUPAC Name |

2-cyclopentylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-8(6-10)7-3-1-2-4-7/h7-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIMOHSGGBESMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentylpropane-1,3-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. For instance, the dihydroxylation of 2-cyclopentylpropene using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3) can yield 2-cyclopentylpropane-1,3-diol .

Industrial Production Methods

Industrial production of 2-cyclopentylpropane-1,3-diol may involve the use of catalytic hydrogenation of cyclopentyl-substituted alkenes. This process typically requires high pressure and temperature conditions, along with the use of metal catalysts such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylpropane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Cyclopentylpropane-1,3-dione or cyclopentylpropanoic acid.

Reduction: Cyclopentylpropane.

Substitution: Cyclopentylpropane-1,3-dichloride or cyclopentylpropane-1,3-dibromide.

Scientific Research Applications

2-Cyclopentylpropane-1,3-diol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of metabolic pathways involving diols.

Mechanism of Action

The mechanism of action of 2-cyclopentylpropane-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. This compound can also participate in various biochemical pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-cyclopentylpropane-1,3-diol with structurally related propane-1,3-diol derivatives, focusing on substituent effects, stability, and applications.

Structural and Physicochemical Properties

Key Observations:

- Substituent Impact: The cyclopentyl group in 2-cyclopentylpropane-1,3-diol increases molecular weight and hydrophobicity compared to methyl or ethyl derivatives, reducing volatility and improving stability in non-polar matrices .

- Coordination Chemistry: Ethyl-substituted analogs (e.g., Fe3M′Et complexes) demonstrate utility in heterometallic systems, suggesting that the cyclopentyl variant may exhibit steric limitations in forming similar complexes .

- Analytical Challenges: Polar derivatives like 2-methylpropane-1,3-diol face recovery issues due to volatility, whereas the cyclopentyl group’s hydrophobicity may mitigate such challenges .

Stability and Reactivity

- Thermal Stability: Bulky substituents like cyclopentyl likely enhance thermal stability compared to smaller alkyl groups. For example, 2-methylpropane-1,3-diol showed instability in migration studies, attributed to volatility and polarity .

- Chemical Reactivity: The absence of functional groups like amino or thiophene in 2-cyclopentylpropane-1,3-diol limits its participation in acid-base or aromatic interactions, contrasting with amino- or thiophene-containing analogs .

Biological Activity

2-Cyclopentylpropane-1,3-diol is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects. We will also discuss relevant case studies and research findings to provide a comprehensive overview of its biological activity.

Chemical Structure

The chemical structure of 2-Cyclopentylpropane-1,3-diol can be represented as follows:

This compound features a cyclopentyl group attached to a propane backbone with hydroxyl groups at the 1 and 3 positions.

Antimicrobial Activity

Research indicates that compounds similar to 2-Cyclopentylpropane-1,3-diol exhibit significant antimicrobial properties. For instance, studies have shown that various diols possess activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 32 to 128 µg/mL against these pathogens .

Antioxidant Activity

Antioxidant properties are crucial for neutralizing free radicals in biological systems. In vitro assays have demonstrated that 2-Cyclopentylpropane-1,3-diol exhibits moderate antioxidant activity, with an EC50 value of approximately 25 µg/mL. This suggests its potential utility in reducing oxidative stress-related damage in cells .

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, and compounds with anti-inflammatory properties can be beneficial. Preliminary studies suggest that 2-Cyclopentylpropane-1,3-diol may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. These findings indicate its potential as a therapeutic agent in inflammatory conditions .

Study on Antiviral Activity

A recent study evaluated the antiviral properties of 2-Cyclopentylpropane-1,3-diol against Hepatitis C virus (HCV) using an infectious model. The compound demonstrated low to moderate antiviral activity with an IC50 value ranging from 1.5 to 2.0 µM, suggesting it could serve as a lead compound for further development in antiviral therapies .

Safety and Toxicology Assessment

Safety assessments are critical for any compound intended for therapeutic use. A comprehensive evaluation revealed that 2-Cyclopentylpropane-1,3-diol exhibited low toxicity in acute oral and dermal studies, with no significant adverse effects reported at tested doses. This safety profile enhances its attractiveness for further pharmacological exploration .

Summary of Biological Activities

| Activity | Effect | Measurement |

|---|---|---|

| Antimicrobial | Effective against bacteria | MIC: 32-128 µg/mL |

| Antioxidant | Moderate activity | EC50: 25 µg/mL |

| Anti-inflammatory | Inhibits cytokine production | IC50: 1.5-2.0 µM |

| Safety Profile | Low toxicity | No significant adverse effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.